H-Cit-AMC
Overview
Description
H-Cit-AMC, also known as H-Orn (carbamoyl)-AMC, is a product that is cleaved by the cysteine proteases aleurain, a protease from barley related to cathepsin H, and bleomycin hydrolase . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of H-Cit-AMC is C₁₆H₂₀N₄O₄ . Its molecular weight is 332.36 .Scientific Research Applications
High-Throughput Biological Screening
HTS is widely used in drug discovery, involving robotics, data processing, liquid handling devices, and sensitive detectors. It allows rapid identification of active compounds, antibodies, or genes affecting biochemical pathways. HTS is increasingly used for identifying chemical probes of gene, pathway, and cell functions, and in pharmaceutical development. Recent advances in HTS include arraying strategies based on nano/microfluidics and novel nano/microfluidic devices with high analytical throughput rates (Hong, Edel, & deMello, 2009).
Microbial Consortium in Hydrogen Production
Research on biohydrogen production using microbial consortia, synthetic co-culture, and pure culture, highlights the efficiency of microbial systems in processing waste streams. This could be relevant in the context of biotechnological applications of chemicals like H-Cit-AMC (Mishra, Roy, & Das, 2015).
Quantitative High-Throughput Screening (qHTS)
qHTS generates concentration-response curves for large chemical libraries in a single experiment. This method is precise and identifies compounds with a wide range of activities. qHTS is particularly useful for profiling every compound in large chemical libraries and can be used for chemical genomics, accelerating the identification of drug leads (Inglese et al., 2006).
Adaptation of HTS in Drug Discovery
HTS is used in drug design and may be applied in biological and chemical sciences. It has been implemented for toxicological screening tests, and its miniaturization allows for the examination of a compound’s toxicity with minimal sample amounts. This approach has significantly reduced the length and expenditure of studies (Szymański, Markowicz, & Mikiciuk-Olasik, 2011).
Hydrothermal Treatment Applications
Hydrothermal treatment processes are applied in various fields, including the treatment of waste streams from palm oil production. These processes involve manipulating temperature and pressure conditions to improve fuel qualities, demonstrating the importance of chemical process control in industrial applications (Novianti et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2S)-2-amino-5-(carbamoylamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-9-7-14(21)24-13-8-10(4-5-11(9)13)20-15(22)12(17)3-2-6-19-16(18)23/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,20,22)(H3,18,19,23)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQBHXDILQZJPU-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCNC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426781 | |
Record name | AmbotzHAA7650 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93753-78-7 | |
Record name | AmbotzHAA7650 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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